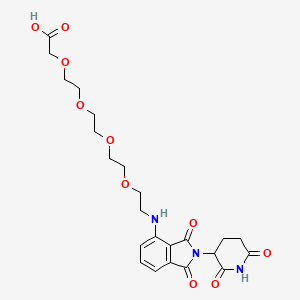
E3 Ligase Ligand-Linker Conjugates 1
Overview
Description
Pomalidomide-PEG4-C-COOH is a synthesized E3 ligase ligand-linker conjugate that combines the Pomalidomide-based cereblon ligand and a 4-unit polyethylene glycol linker. This compound is primarily used in proteolysis targeting chimeras (PROTAC) technology, which is a novel approach for targeted protein degradation .
Mechanism of Action
Target of Action
E3 Ligase Ligand-Linker Conjugates 1 is a synthetic compound that incorporates a ligand for the E3 ubiquitin ligase . The primary targets of this compound are proteins that are marked for degradation . The E3 ubiquitin ligase plays a crucial role in the ubiquitination process, transferring ubiquitin protein to attach to the lysine site of targeted substrates . This ubiquitination modification is involved in almost all life activities of eukaryotes .
Mode of Action
The compound works by forming a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation . These heterobifunctional compounds are comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . The E3 ligases can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates .
Biochemical Pathways
The action of this compound affects the ubiquitin-proteasome system (UPS), a major pathway for protein degradation . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . The ubiquitin-proteasome degradation pathway is one of the most important mechanisms for controlling the levels of protein expression .
Result of Action
The result of the action of this compound is the degradation of the targeted protein . This process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification . The degradation of proteins is essential for maintaining cellular homeostasis .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the expression and activity of E3 ligases can be regulated under certain conditions . Exploiting additional E3 ligases that are selectively expressed in specific tissues or cells can considerably broaden the applicability of molecular degraders as a therapeutic modality .
Biochemical Analysis
Biochemical Properties
E3 Ligase Ligand-Linker Conjugates 1 interacts with various enzymes and proteins. It incorporates a ligand for the E3 ubiquitin ligase, which is responsible for the ubiquitination of proteins, marking them for degradation . The nature of these interactions involves the binding of the ligand to the E3 ubiquitin ligase, facilitating the ubiquitination process .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by targeting specific proteins for ubiquitination and degradation, thereby altering cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is through its interaction with the E3 ubiquitin ligase. It binds to the ligase, enabling the ubiquitination of target proteins. This leads to the degradation of these proteins, resulting in changes in gene expression and cellular functions .
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome pathway, a crucial metabolic pathway in cells. It interacts with the E3 ubiquitin ligase in this pathway, facilitating the ubiquitination and subsequent degradation of target proteins .
Subcellular Localization
The subcellular localization of this compound is associated with the E3 ubiquitin ligase, which is typically found in the cytoplasm and nucleus of cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Pomalidomide-PEG4-C-COOH involves the conjugation of Pomalidomide with a polyethylene glycol linker that terminates in a carboxylic acid group. The synthetic route typically includes the following steps:
Activation of Pomalidomide: Pomalidomide is first activated by reacting with a suitable reagent to form an intermediate.
Linker Attachment: The activated Pomalidomide is then reacted with a polyethylene glycol linker under controlled conditions to form the conjugate.
Purification: The final product is purified using chromatographic techniques to ensure high purity
Industrial Production Methods
Industrial production of Pomalidomide-PEG4-C-COOH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Pomalidomide and polyethylene glycol linker are synthesized and stored.
Automated Reaction Systems: Automated systems are used to control reaction conditions and ensure consistency.
High-Throughput Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-PEG4-C-COOH undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can participate in substitution reactions with nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. Conditions typically involve mild temperatures and neutral pH.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives .
Scientific Research Applications
Pomalidomide-PEG4-C-COOH has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and drug delivery systems
Comparison with Similar Compounds
Similar Compounds
Thalidomide-PEG4-C-COOH: Similar structure but with thalidomide as the ligand.
Lenalidomide-PEG4-C-COOH: Uses lenalidomide as the ligand.
Pomalidomide-PEG1-CO2H: Contains a shorter polyethylene glycol linker .
Uniqueness
Pomalidomide-PEG4-C-COOH is unique due to its combination of Pomalidomide and a 4-unit polyethylene glycol linker, which provides optimal solubility and stability for use in PROTAC technology. This makes it particularly effective in targeted protein degradation applications .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O10/c27-18-5-4-17(21(30)25-18)26-22(31)15-2-1-3-16(20(15)23(26)32)24-6-7-33-8-9-34-10-11-35-12-13-36-14-19(28)29/h1-3,17,24H,4-14H2,(H,28,29)(H,25,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAUDUQJSKVKNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


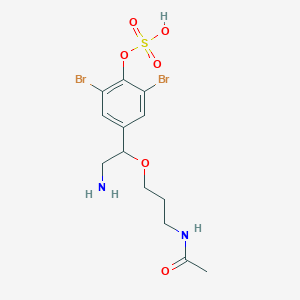
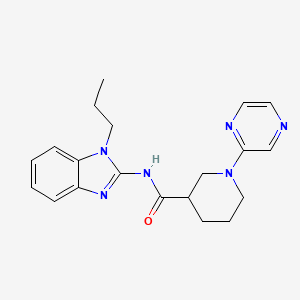
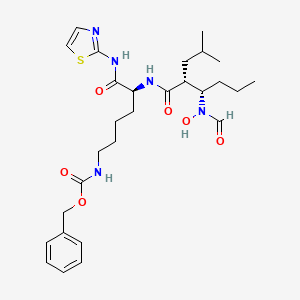
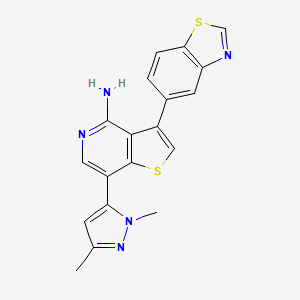
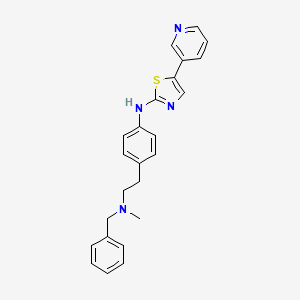
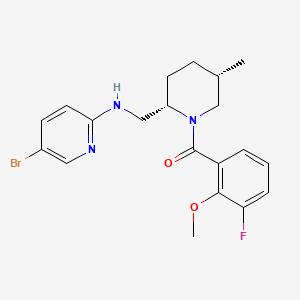
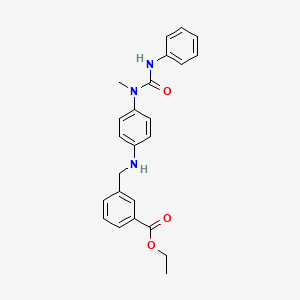
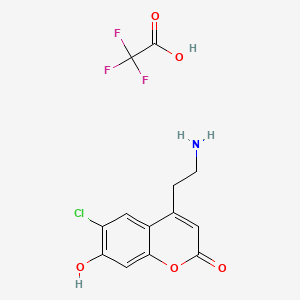
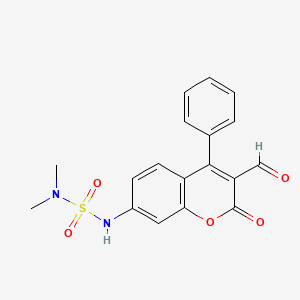
![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)

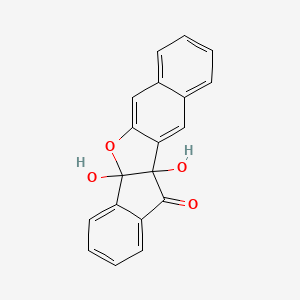
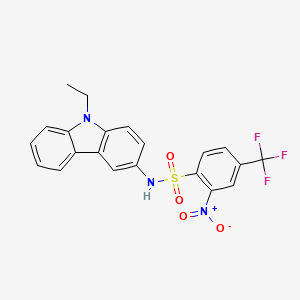
![4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide](/img/structure/B560506.png)
